molecular formula C9H12N4 B014756 2-Amino-1,5,6-trimethylimidazo [4,5-b] Pyridine CAS No. 161091-55-0

2-Amino-1,5,6-trimethylimidazo [4,5-b] Pyridine

Cat. No.: B014756
CAS No.: 161091-55-0
M. Wt: 176.22 g/mol
InChI Key: GWMHBZDOVFZVQC-UHFFFAOYSA-N
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Safety and Hazards

“1,5,6-Trimethylimidazo[4,5-b]pyridin-2-amine” is a potential food mutagen . When heated to decomposition, it emits toxic vapors of NOx .

Biochemical Analysis

Biochemical Properties

The role of 2-Amino-1,5,6-trimethylimidazo [4,5-b] Pyridine in biochemical reactions is significant. It interacts with various enzymes, proteins, and other biomolecules. It has been shown to be a potent inhibitor of angiogenesis in vitro and in vivo

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

The molecular mechanism of action of this compound is complex. It exerts its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

Comparison with Similar Compounds

Properties

IUPAC Name

1,5,6-trimethylimidazo[4,5-b]pyridin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N4/c1-5-4-7-8(11-6(5)2)12-9(10)13(7)3/h4H,1-3H3,(H2,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWMHBZDOVFZVQC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(N=C1C)N=C(N2C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30399454
Record name TMIP
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30399454
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

161091-55-0
Record name TMIP
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30399454
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Amino-1,5,6-trimethylimidazo [4,5-b] Pyridine
Reactant of Route 2
2-Amino-1,5,6-trimethylimidazo [4,5-b] Pyridine
Reactant of Route 3
2-Amino-1,5,6-trimethylimidazo [4,5-b] Pyridine
Reactant of Route 4
2-Amino-1,5,6-trimethylimidazo [4,5-b] Pyridine
Reactant of Route 5
2-Amino-1,5,6-trimethylimidazo [4,5-b] Pyridine
Reactant of Route 6
2-Amino-1,5,6-trimethylimidazo [4,5-b] Pyridine

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